molecular formula C18H17N3O5S B2965585 2-(4-acetyl-2-methoxyphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 1060284-10-7

2-(4-acetyl-2-methoxyphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No. B2965585
CAS RN: 1060284-10-7
M. Wt: 387.41
InChI Key: FCQOBIMGQVFAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-acetyl-2-methoxyphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality 2-(4-acetyl-2-methoxyphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-acetyl-2-methoxyphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Studies

The compound has been a subject of scientific interest due to its potential in synthesizing novel heterocyclic compounds. Research efforts have led to the synthesis of various derivatives, exploring their potential as anti-inflammatory, analgesic, and antimicrobial agents. For instance, novel derivatives have been synthesized to investigate their cyclooxygenase inhibition, showcasing significant analgesic and anti-inflammatory activities, with some compounds demonstrating higher inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Potential

Another dimension of research has focused on the anticancer properties of derivatives synthesized from similar compounds. Various aryloxy groups attached to the pyrimidine ring in specific acetamide derivatives have shown cancer cell growth inhibition in several cancer cell lines, indicating a promising direction for developing new anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antiproliferative Activity

The antiproliferative activities of newly synthesized pyridine-linked thiazole derivatives have been studied, revealing promising anticancer activity against various cancer cell lines, including liver and breast cancer cells. These findings underscore the potential of such compounds in cancer therapy, with specific derivatives showing IC50 values in a competitive range compared to established anticancer drugs (Alqahtani & Bayazeed, 2020).

Chemical Reactivity and Biological Evaluation

The exploration of chemical reactivity and biological evaluation of novel derivatives has also been a key research area. Studies have delved into the synthesis of diverse nitrogen heterocyclic compounds, investigating their potential biological activities. This research contributes to the broader understanding of the compound's versatility and its derivatives' potential in various biological applications (Farouk, Ibrahim, & El-Gohary, 2021).

properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-10-16(17(24)21-6-7-27-18(21)19-10)20-15(23)9-26-13-5-4-12(11(2)22)8-14(13)25-3/h4-8H,9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQOBIMGQVFAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)COC3=C(C=C(C=C3)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetyl-2-methoxyphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.